molecular formula C29H52Cl2N6O20P4 B1662090 Piperaquine tetraphosphate tetrahydrate CAS No. 915967-82-7

Piperaquine tetraphosphate tetrahydrate

カタログ番号: B1662090
CAS番号: 915967-82-7
分子量: 999.5 g/mol
InChIキー: AMCQDGFOKTXHSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of piperaquine tetraphosphate tetrahydrate involves the reaction of 7-chloro-4-quinoline with 1,3-bis(4-piperazinyl)propane in the presence of phosphoric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Oxidation Reactions

Piperaquine undergoes enzymatic oxidation mediated by cytochrome P450 enzymes, particularly CYP3A4 , during metabolic processes. This reaction generates hydroxylated metabolites, which are further oxidized to carboxylic acid derivatives.

Key Findings :

  • Hydroxylation at the terminal piperazine ring forms hydroxy-piperaquine , which undergoes subsequent hydrolysis and oxidation to yield a carboxylic acid metabolite (M1) .

  • Oxidation pathways contribute to its long terminal half-life (20–30 days) and tissue distribution .

Table 1: Oxidation Pathways

Reaction StepEnzyme/ReagentMajor ProductBiological Impact
HydroxylationCYP3A4Hydroxy-piperaquineIntermediate metabolite
Further oxidationAldehyde dehydrogenaseCarboxylic acid metabolite (M1)Primary route of elimination

Hydrolysis and Stability

The compound exhibits pH-dependent stability, with degradation observed under acidic conditions. Hydrolysis primarily affects the phosphate groups and quinoline rings.

Key Findings :

  • Degrades in acidic environments (e.g., gastric pH), forming 7-chloro-4-quinoline derivatives .

  • Stability studies show optimal storage at 4°C in anhydrous conditions to prevent hydration or decomposition .

Table 2: Hydrolysis Conditions and Products

ConditionReagent/EnvironmentDegradation ProductImpact on Efficacy
Acidic pH (≤3)HCl/H₂O7-Chloro-4-quinolineReduced antimalarial activity
Aqueous solution (25°C)H₂OPartial phosphate dissociationAltered solubility

Thermal Decomposition

Thermal stability studies indicate decomposition at elevated temperatures, affecting both the phosphate and quinoline moieties.

Key Findings :

  • Decomposes above 150°C , releasing phosphoric acid and forming chlorinated aromatic byproducts .

  • Thermal degradation products include dichloroquinoline derivatives, which lack antimalarial activity .

Photochemical Reactivity

While direct photodegradation data is limited, structural analogs suggest potential sensitivity to UV light, necessitating protection from prolonged light exposure during storage .

Interaction with Biological Nucleophiles

Piperaquine binds to heme in malaria parasites, preventing its detoxification. This interaction is non-enzymatic and involves π-π stacking and ionic interactions with heme’s porphyrin ring .

Table 3: Heme Interaction Mechanism

Interaction TypeBinding SiteBiological Consequence
π-π stackingQuinoline ringsHeme sequestration
Ionic bondingProtonated piperazineInhibition of hemozoin formation

Synthetic and Industrial Reactions

While not direct reactions of the compound, its synthesis involves:

  • Alkylation : Reaction of 4,7-dichloroquinoline with 1,3-bis(4-piperazinyl)propane in 2-propanol .

  • Salt Formation : Treatment with phosphoric acid to yield the tetraphosphate tetrahydrate form .

作用機序

ピペラキン テトラホスフェート テトラハイドレートは、マラリア原虫のヘム解毒経路を阻害することで抗マラリア効果を発揮します。 この化合物は、原虫の消化液胞に蓄積し、ヘムからヘモゾインへの変換を阻害し、有毒なヘムの蓄積とそれに続く原虫の死をもたらします 関与する正確な分子標的と経路は、クロロキンと似ています .

類似化合物:

独自性: ピペラキン テトラホスフェート テトラハイドレートは、生物学的半減期が長く、吸収が遅いことが特徴であり、作用が速いアルテミシニン誘導体との組み合わせ薬に最適です。 この組み合わせは相乗効果をもたらし、治療効果を高め、耐性発生のリスクを軽減します .

類似化合物との比較

Uniqueness: Piperaquine tetraphosphate tetrahydrate is unique due to its long biological half-life and slow absorption, making it an ideal partner drug for fast-acting artemisinin derivatives. This combination provides a synergistic effect, improving treatment efficacy and reducing the risk of resistance development .

生物活性

Piperaquine tetraphosphate tetrahydrate is an antimalarial compound primarily used in combination therapies for treating malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum and Plasmodium vivax. This article provides a detailed examination of its biological activity, including pharmacokinetics, mechanisms of action, clinical efficacy, and potential drug interactions.

Piperaquine functions by interfering with the heme detoxification process in malaria parasites. It binds to toxic heme, preventing its polymerization into non-toxic forms, thereby leading to parasite death. This mechanism is similar to that of chloroquine but is effective against strains resistant to chloroquine .

Pharmacokinetics

The pharmacokinetic profile of piperaquine indicates that it has a long half-life, allowing for once-daily dosing in combination therapies. Studies show that piperaquine is metabolized primarily through the CYP3A4 enzyme pathway, which can lead to significant drug-drug interactions. For instance, co-administration with CYP3A4 inhibitors can increase plasma concentrations of piperaquine, potentially exacerbating side effects such as QTc prolongation .

Table 1: Pharmacokinetic Parameters of Piperaquine

ParameterValue
Half-life3-6 days
Bioavailability~50%
Volume of distribution200-400 L
MetabolismCYP3A4
ExcretionRenal (urine)

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of piperaquine in various populations. It is often used in combination with dihydroartemisinin (DHA) in fixed-dose combinations (FDCs). A study involving children in Uganda showed that a three-day regimen significantly reduced malaria incidence compared to placebo .

Case Study: Efficacy in Pediatric Populations

  • Study Design : Randomized controlled trial comparing DHA-piperaquine with standard care.
  • Participants : 184 children diagnosed with malaria.
  • Results : The combination therapy resulted in a significant reduction in parasitemia and improved clinical outcomes.

Drug Interactions

Piperaquine's interaction profile is crucial for its clinical use. It can affect and be affected by various medications:

  • Inhibitors of CYP3A4 : Increase piperaquine levels (e.g., ketoconazole).
  • Inducers of CYP3A4 : Decrease piperaquine levels (e.g., rifampicin).
  • Other Antimalarials : Caution is advised when combining with other antimalarials due to potential additive effects on QTc prolongation .

Table 2: Significant Drug Interactions with Piperaquine

Drug ClassInteraction TypeEffect on Piperaquine Levels
CYP3A4 InhibitorsIncreasePotential toxicity
CYP3A4 InducersDecreaseReduced efficacy
Other AntimalarialsAdditiveIncreased risk of side effects

Research Findings

Recent studies have focused on optimizing the dosing regimens and understanding the pharmacodynamics of piperaquine. A systematic review highlighted its role in malaria chemoprevention, particularly among vulnerable populations such as pregnant women and children .

Summary of Findings

  • Efficacy Against Resistant Strains : Piperaquine remains effective against chloroquine-resistant P. falciparum.
  • Safety Profile : Generally well-tolerated; however, monitoring for QTc prolongation is recommended.
  • Long-term Use : Ongoing studies are assessing the long-term safety and efficacy of repeated courses in endemic areas.

Q & A

Basic Research Questions

Q. How can HPLC methods be validated for quantifying piperaquine tetraphosphate tetrahydrate in combination therapies?

To validate HPLC methods, ensure system suitability by confirming tailing factors ≤2.0 and theoretical plates >2000 for analyte peaks. Prepare standard solutions by accurately weighing piperaquine tetraphosphate and dihydroartemisinin, dissolving them in appropriate diluents (e.g., methanol/water mixtures), and serial dilution to target concentrations. Validate accuracy by spiking samples at 50–150% of the target concentration and calculating recovery rates (ideally 98–102%). Linearity should be confirmed with correlation coefficients (R²) ≥0.999 over the working range, as demonstrated by slope values of 13644 for piperaquine and 8192 for dihydroartemisinin .

Q. What precautions are critical for handling this compound in laboratory settings?

Due to its skin/eye irritation and organ toxicity, use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid dust inhalation by using sealed containers. Store the compound in a cool, dry environment (4°C) away from oxidizing agents. For spills, neutralize with inert absorbents and dispose of as hazardous waste .

Q. What is the optimal approach for preparing plasma samples containing this compound for LC-MS analysis?

Use protein precipitation with trichloroacetic acid (TCA) or methanol to remove plasma proteins. Centrifuge at 10,000 × g for 10 minutes and filter the supernatant (0.22 µm). Include an internal standard (e.g., piperaquine-d6) to correct for matrix effects. Validate recovery rates (≥85%) and matrix effects (<15% variability) across multiple plasma batches .

Advanced Research Questions

Q. How can discrepancies in piperaquine’s pharmacokinetic (PK) parameters between murine and human studies be resolved?

Murine studies report prolonged half-life (e.g., 54-day survival at 90 mg/kg) due to high tissue distribution, while human trials show shorter half-life (~20 days). To reconcile this, conduct cross-species physiologically based pharmacokinetic (PBPK) modeling, adjusting for differences in CYP3A4 metabolism, plasma protein binding, and tissue-to-plasma ratios. Validate using in vitro hepatocyte assays and in vivo microdosing studies .

Q. What experimental strategies mitigate oxidative degradation of this compound during long-term stability studies?

Store solutions in amber vials under nitrogen atmosphere at 4°C. Add antioxidants like ascorbic acid (0.1% w/v) to aqueous formulations. Monitor degradation products (e.g., carbon oxides, phosphorus derivatives) via LC-MS and adjust pH to 3–5 to minimize hydrolysis. Accelerated stability testing at 40°C/75% RH can predict shelf-life .

Q. How do formulation excipients impact the bioavailability of piperaquine in pediatric populations?

Use in vitro dissolution testing with biorelevant media (e.g., FaSSGF/FeSSIF) to simulate pediatric gastrointestinal conditions. Compare AUC and Cmax in animal models (e.g., juvenile mice) for tablet vs. liquid formulations. Excipients like sodium lauryl sulfate enhance solubility but may increase GI irritation; balance efficacy with tolerability using mucosal permeability assays .

Q. What statistical methods are recommended for analyzing contradictory efficacy data in malaria combination therapies?

Apply multivariate regression to isolate piperaquine’s contribution from partner drugs (e.g., dihydroartemisinin). Use meta-analysis to pool data from trials with standardized protocols, adjusting for covariates like parasite resistance (e.g., PfCRT mutations). Bayesian models can quantify uncertainty in EC50 values across studies .

Q. Methodological Considerations

Q. How to optimize extraction protocols for piperaquine from complex biological matrices like whole blood?

Employ solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges. Precondition with methanol and 0.1% formic acid, load samples at pH 3.5, and elute with 2% ammonium hydroxide in methanol. Validate recovery (>90%) and limit of quantification (LOQ <5 ng/mL) using spiked controls .

Q. What in vitro assays best predict piperaquine’s resistance profile in Plasmodium falciparum?

Use SYBR Green I-based growth inhibition assays with drug-sensitive (3D7) and resistant (Dd2) strains. Calculate IC50 shifts and correlate with PfCRT and PfMDR1 genotype data. Combine with chequerboard assays to assess synergy/antagonism with artemisinins .

Q. How to design dose-ranging studies for piperaquine in non-human primates (NHPs)?

Start with allometric scaling from murine data (e.g., 90 mg/kg in mice ≈ 15 mg/kg in NHPs). Use sparse sampling for PK analysis (0, 24, 72, 168 h post-dose) and monitor ECG for QT prolongation. Adjust doses based on parasite reduction ratios (PRR) and trough concentrations >30 ng/mL .

特性

IUPAC Name

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32Cl2N6.4H3O4P.4H2O/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4;;;;/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4);4*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCQDGFOKTXHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52Cl2N6O20P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238640
Record name Piperaquine tetraphosphate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

999.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915967-82-7
Record name Piperaquine tetraphosphate hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915967827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperaquine tetraphosphate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline tetraphosphate tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERAQUINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854D7K8LXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Piperaquine tetraphosphate tetrahydrate
Piperaquine tetraphosphate tetrahydrate
Piperaquine tetraphosphate tetrahydrate
Piperaquine tetraphosphate tetrahydrate
Piperaquine tetraphosphate tetrahydrate
Piperaquine tetraphosphate tetrahydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。